molecular formula C26H42O4 B1293424 Bis(3,5,5-trimethylhexyl) phthalate CAS No. 14103-61-8

Bis(3,5,5-trimethylhexyl) phthalate

Cat. No. B1293424
CAS RN: 14103-61-8
M. Wt: 418.6 g/mol
InChI Key: GDJOUZYAIHWDCA-UHFFFAOYSA-N
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Description

“Bis(3,5,5-trimethylhexyl) phthalate” is an organic compound with the chemical structure C26H42O4 . It is a transparent, colorless liquid with a unique minty odor . This compound is primarily used as a plasticizer, enhancing the flexibility, extensibility, and tensile strength of plastics .


Synthesis Analysis

The synthesis of Bis(3,5,5-TMH) phthalate involves the reaction of hexane with maleic anhydride to produce 3,5,5-trimethylhexyl maleate. This intermediate then reacts with hexanol under certain conditions to yield Bis(3,5,5-TMH) phthalate .


Molecular Structure Analysis

The molecular structure of Bis(3,5,5-trimethylhexyl) phthalate is represented by the linear formula C26H42O4 . Its molecular weight is 418.622 .


Physical And Chemical Properties Analysis

Bis(3,5,5-trimethylhexyl) phthalate has a density of 1.0±0.1 g/cm3, a boiling point of 463.3±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its flash point is 214.9±19.6 °C, and it has a refractive index of 1.487 . The compound also has 4 H-bond acceptors, 0 H-bond donors, and 14 freely rotating bonds .

Scientific Research Applications

Plasticizer in Polymer Research

Bis(3,5,5-trimethylhexyl) phthalate is widely used as a plasticizer in the production of polymers. It enhances the flexibility, durability, and longevity of materials like PVC (polyvinyl chloride), making them more pliable and resistant to cracking. This application is crucial in developing medical devices, food packaging, and other consumer products that require a certain degree of elasticity and strength .

Mechanism of Action

Target of Action

Bis(3,5,5-trimethylhexyl) phthalate is primarily used as a plasticizer . Its primary targets are the polymers in plastics, particularly polyvinyl chloride (PVC), polyesters, and polyurethanes . It interacts with these polymers to increase their flexibility, extendibility, and tensile strength .

Mode of Action

The compound works by embedding itself in the polymer matrix of the plastic. It increases the distance between polymer chains, reducing intermolecular forces and allowing the chains to slide past each other more easily. This results in an increase in the plastic’s flexibility and durability .

Result of Action

The primary result of Bis(3,5,5-trimethylhexyl) phthalate’s action is an increase in the flexibility, extendibility, and tensile strength of plastics

Action Environment

The efficacy and stability of Bis(3,5,5-trimethylhexyl) phthalate can be influenced by various environmental factors. For example, temperature and humidity can affect the compound’s efficacy as a plasticizer. Additionally, the compound is a combustible liquid and should be kept away from open flames and high temperatures .

Safety and Hazards

While generally safe under normal use and handling conditions, prolonged exposure to Bis(3,5,5-TMH) phthalate may cause irritation to the skin and eyes . It is a flammable liquid and should be kept away from open flames and high temperatures . Appropriate protective measures should be taken when handling this compound, and adequate ventilation should be ensured .

properties

IUPAC Name

bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJOUZYAIHWDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5,5-trimethylhexyl) phthalate

CAS RN

14103-61-8
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14103-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ND350H65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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